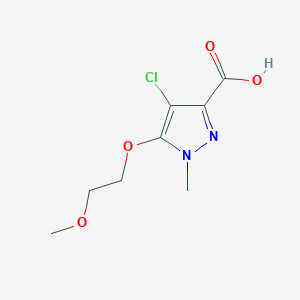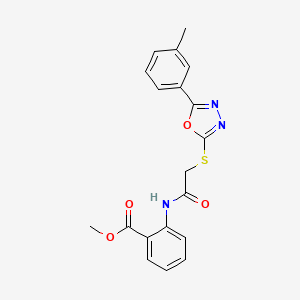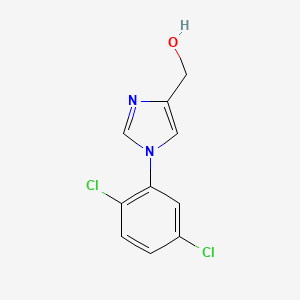
4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is notable for its unique structural features, including a cyclopropyl group and a methylsulfonyl group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt specific biochemical pathways, leading to therapeutic effects. Detailed studies on its binding affinity and molecular docking simulations provide insights into its mechanism of action .
Comparación Con Compuestos Similares
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds share a pyrimidine core and exhibit similar biological activities, such as enzyme inhibition.
Pyrimido[4,5-d]Pyrimidine Derivatives: These compounds are structurally related and have applications in medicinal chemistry due to their biological activity.
Uniqueness: 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl and methylsulfonyl groups enhances its stability and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H11N3O2S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
4-cyclopropyl-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)6-4-10-8(9)11-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,10,11) |
Clave InChI |
VTHPJDYIVHNPKD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=C(N=C1C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)








![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)

![4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11779783.png)


